1-(4-Aminopyrimidin-2-yl)piperidine-4-carboxylic acid amide
Overview
Description
The compound “1-(4-Aminopyrimidin-2-yl)piperidine-4-carboxylic acid amide” is a type of molecule that has been studied for its potential use in the medical field . It is known to be a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . This compound is available from certain suppliers for scientific research needs .
Chemical Reactions Analysis
This compound is known to be an ATP-competitive inhibitor of PKB . It has shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . The compound was found to be 28-fold selective for PKB .Scientific Research Applications
Synthesis and Reactivity
- The compound has been utilized in the practical synthesis of low-density lipoprotein receptor upregulators. A specific method developed for the preparation of a related compound demonstrated efficient yield, showcasing its potential in medicinal chemistry (Ito et al., 2002).
Biocatalytic Applications
- In biocatalysis, it has been used in the synthesis of amides from carboxylic acids and primary amines, showing the compound's utility in enzyme-mediated reactions. This includes the synthesis of moclobemide, an MAO inhibitor, illustrating the relevance of this compound in producing pharmacologically significant molecules (Petchey et al., 2020).
Structural Analysis and Pharmaceutical Development
- Its derivatives have been studied for their conformational analysis and potential in creating hindered amides, which is significant in pharmaceutical research for understanding molecular interactions and drug design (Rauk et al., 1983).
Potential in Antimicrobial Activity
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of these compounds in developing new antimicrobials (Patel et al., 2011).
Applications in Organic Synthesis
- The compound has been used in the preparation of complex molecules like 2,3-disubstituted pyrrolidines and piperidines, underlining its role as a versatile building block in organic synthesis. This is crucial for the development of new compounds with potential applications in various fields, including drug discovery (Boto et al., 2001).
Hydrogen Bonding and Molecular Structures
- Its related compounds have been investigated for their hydrogen bonding and molecular structure characteristics. Such studies are fundamental in understanding molecular interactions and designing molecules with desired properties (Smith & Wermuth, 2011).
Mechanism of Action
Properties
IUPAC Name |
1-(4-aminopyrimidin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-8-1-4-13-10(14-8)15-5-2-7(3-6-15)9(12)16/h1,4,7H,2-3,5-6H2,(H2,12,16)(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDCFNNCYXAOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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